4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-

Catalog No.
S13059793
CAS No.
339991-80-9
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl...

CAS Number

339991-80-9

Product Name

4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-

IUPAC Name

ethyl (2R)-2-acetamido-2-methylpent-4-enoate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-5-7-10(4,11-8(3)12)9(13)14-6-2/h5H,1,6-7H2,2-4H3,(H,11,12)/t10-/m1/s1

InChI Key

GYIFRUIVEOHHJO-SNVBAGLBSA-N

Canonical SMILES

CCOC(=O)C(C)(CC=C)NC(=O)C

Isomeric SMILES

CCOC(=O)[C@@](C)(CC=C)NC(=O)C

4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C10_{10}H17_{17}NO3_3 and a molecular weight of approximately 199.25 g/mol. This compound features a pentenoic acid backbone with an acetylamino group and an ethyl ester functional group, making it unique among similar compounds. The structural configuration is significant, as it includes a chiral center, which influences its chemical behavior and biological activity.

The chemical reactivity of 4-pentenoic acid derivatives typically involves:

  • Esterification: The reaction of 4-pentenoic acid with alcohols to form esters, such as the ethyl ester in this case.
  • Hydrolysis: In aqueous conditions, esters can revert to their corresponding acids and alcohols.
  • Amidation: The introduction of amines can lead to the formation of amides from the carboxylic acid functionality.

These reactions are fundamental in organic synthesis, allowing for the modification of the compound for various applications.

Compounds like 4-pentenoic acid derivatives exhibit various biological activities. Research indicates that similar compounds may interact with several biological pathways, including:

  • Anti-inflammatory properties: Some derivatives have shown potential in reducing inflammation.
  • Antimicrobial activity: Certain structural analogs have demonstrated effectiveness against various pathogens.
  • Neurological effects: There is ongoing research into how these compounds might influence neurotransmitter systems.

The specific biological activity of 4-pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- remains to be fully elucidated but may share similarities with its analogs.

The synthesis of 4-pentenoic acid derivatives typically involves several steps:

  • Formation of the Pentenoic Acid: Starting from simple precursors, 4-pentenoic acid can be synthesized through reactions involving alkylation and subsequent dehydrogenation.
  • Acetylation: The introduction of the acetylamino group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.
  • Esterification: The final step involves reacting the resulting acid with ethanol in the presence of an acid catalyst to yield the ethyl ester.

These methods are well-documented in chemical literature and can be optimized for higher yields and purity.

4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique functional groups.
  • Flavoring Agents: Similar compounds are often used in food chemistry for flavor enhancement.
  • Chemical Intermediates: Useful in producing other chemicals through further reactions.

Studies on the interactions of 4-pentenoic acid derivatives with biological systems are essential for understanding their potential therapeutic roles. Key areas include:

  • Receptor Binding: Investigating how these compounds bind to various receptors could elucidate their mechanisms of action.
  • Metabolic Pathways: Understanding how these compounds are metabolized can provide insights into their efficacy and safety profiles.

Research continues to explore these interactions, particularly in pharmacology and toxicology.

Several compounds share structural similarities with 4-pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-. Notable examples include:

Compound NameMolecular FormulaKey Features
2-Methyl-4-pentenoic acidC6_6H10_10O2_2Methyl branch on carbon chain
4-Pentenoic acidC5_5H8_8O2_2Basic pentenoic acid structure
Ethyl-2-methyl-4-pentenoateC8_8H14_14O2_2Ethyl ester derivative
Isobutyl-2-methyl-4-pentenoateC9_9H16_16O2_2Isobutyl ester variant

Uniqueness

The uniqueness of 4-pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- lies in its specific combination of functional groups and stereochemistry, which may impart distinct biological properties compared to its analogs. This makes it a subject of interest for further research in medicinal chemistry and organic synthesis.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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